B1578052 Beta-defensin 6

Beta-defensin 6

Cat. No.: B1578052
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-defensin 6 is a cationic host defense peptide belonging to the defensin family, which are key components of the innate immune system . This multifunctional peptide is constitutively expressed in epithelial cells of several tissues, including the epididymis, testis, and lung . As a research reagent, this compound is a valuable tool for investigating innate immunity, leukocyte trafficking, and host-pathogen interactions. Its primary research applications include the study of immunomodulation, as it promotes the directional migration and activation of dendritic cells and other leukocytes, thereby linking innate and adaptive immunity . A key mechanism of action involves its specific interaction with glycosaminoglycans (GAGs) like heparin and heparan sulfate. Studies using NMR spectroscopy have shown that GAG binding induces the dimerization of this compound, forming a ternary complex that is critical for its function in orchestrating leukocyte recruitment . Furthermore, its binding site overlaps with that of the chemokine receptor CCR2, highlighting its role in chemotactic signaling pathways . Researchers also utilize this compound to explore its potential antimicrobial properties and its role in maintaining immune homeostasis at mucosal surfaces . This product is supplied for research purposes and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

bioactivity

Antibacterial

sequence

QLINSPVTCMSYGGSCQRSCNGGFRLGGHCGHPKIRCCRRK

Origin of Product

United States

Scientific Research Applications

Biological Functions

Beta-defensin 6 is primarily expressed in the epididymis , testis , and lungs , suggesting its involvement in reproductive health and respiratory defense mechanisms. Its antimicrobial properties make it crucial in protecting against various pathogens.

  • Antimicrobial Activity : DEFB106 exhibits significant antimicrobial activity against a range of bacteria and fungi. Studies indicate that it can disrupt microbial membranes, leading to cell lysis.
  • Immune Modulation : DEFB106 plays a role in modulating immune responses by attracting immune cells such as T cells and macrophages through specific receptors like CCR6 and CCR2. This chemotactic ability enhances the recruitment of immune cells to sites of infection or inflammation.

Therapeutic Applications

The potential therapeutic applications of this compound are expansive, particularly in the following areas:

  • Infectious Diseases : Due to its antimicrobial properties, DEFB106 is being explored as a treatment option for various infections, including those caused by antibiotic-resistant bacteria.
  • Reproductive Health : Its role in sperm maturation and function highlights its potential application in treating infertility issues related to sperm motility and quality.
  • Cancer Therapy : Research indicates that defensins may have roles in tumor growth regulation and could be utilized in cancer therapies by enhancing immune responses against tumors.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Sperm Function : A study demonstrated that mutations in DEFB106 are associated with reduced sperm motility, indicating its critical role in male fertility .
  • Respiratory Infections : Research has shown that DEFB106 expression is upregulated during respiratory infections, suggesting its protective role against pathogens like Staphylococcus aureus .
  • Antimicrobial Efficacy : In vitro studies have confirmed that DEFB106 exhibits strong bactericidal activity against pathogens such as Escherichia coli and Candida albicans, supporting its use as an antimicrobial agent .

Summary Table of Applications

Application AreaDescriptionReferences
Infectious DiseasesAntimicrobial properties against bacteria and fungi
Reproductive HealthRole in sperm maturation and motility
Cancer TherapyPotential to enhance anti-tumor immune responses
Immune ModulationChemotactic properties attracting immune cells

Chemical Reactions Analysis

Disulfide Bridge Formation

Beta-defensin 6's structure is stabilized by disulfide bonds formed between cysteine residues. The formation of these disulfide bridges is critical for the peptide's antimicrobial activity. These bridges dictate the three-dimensional structure of the peptide, which is essential for its interaction with target molecules.

Antimicrobial Activity

This compound exhibits antimicrobial activity against a broad spectrum of pathogens, including bacteria (such as Escherichia coli), fungi (such as Candida albicans), and some viruses. Its mechanism of action includes direct killing of pathogens and modulation of immune responses by attracting immune cells to sites of infection. The effectiveness of this compound is measured through assays that assess its ability to inhibit bacterial growth or induce cell death. Factors such as pH, ionic strength, and the presence of other ions can influence these reactions.

Experimental studies have quantified the antimicrobial efficacy of this compound using minimum inhibitory concentration assays against a range of pathogens. The results indicate that it possesses potent antimicrobial properties comparable to other well-known antimicrobial peptides.

Interaction with Glycosaminoglycans (GAGs)

NMR studies indicate that glycosaminoglycan (GAG) induces dimerization, and the binding site overlaps with the CCR2-binding site . Glycosaminoglycan (GAG) binding modulates multiple structural and dynamic properties of defensin . GAG model compounds, such as a pentasaccharide (fondaparinux, FX) and an octasaccharide heparin derivative (dp8), bind to the α-helix and in the loops between the β2 and β3 strands, which induces the formation of a ternary complex with a 2:1 hBD6:FX stoichiometry .

Oxidation and Reduction

This compound undergoes oxidation and reduction reactions that affect its antimicrobial activity . Studies show that under certain assay conditions, HD-6 (a Paneth cell α-defensin) exists as a mixture of fully oxidized and fully reduced forms .

Dimerization

GAG binding promotes hBD6 dimerization . High-pressure NMR spectroscopy can capture an intermediate stage of hBD6-FX interaction, exhibiting features of a cooperative binding mechanism . A "sandwich-like" model has been proposed in which two hBD6 molecules bind a single FX chain . In this model, hBD6 molecules anchor sulfate groups from opposite sides to produce a dimer . Size exclusion chromatography studies show that the hBD6-FX complex elutes in a position corresponding to a dimeric state .

Influence of pH on Cleavage

The auto-cleavage mediated by intein is pH sensitive . The optimal pH for auto-cleavage of intein-DEFB106 ranges from 6.0 to 6.5 . PAGE gel image analysis showed that approximately 80% of DEFB106 fusion protein was cleaved .

Comparison with Similar Compounds

Comparison with Similar Beta-Defensins

Structural Features

Beta-defensins share a conserved scaffold of three antiparallel beta-sheets and six cysteine residues forming three disulfide bonds. However, distinctions exist:

Feature hBD-6 hBD-1 hBD-2 hBD-3 hBD-4 Enteric Beta-Defensin (EBD)
Disulfide Bonds Cys31–Cys60, Cys38–Cys54, Cys42–Cys61 Cys1–Cys5, Cys2–Cys4, Cys3–Cys6 Similar to hBD-1 Similar to hBD-1 Similar to hBD-1 Cys1–Cys5, Cys2–Cys4, Cys3–Cys6
Secondary Structure N-terminal alpha-helix No alpha-helix No alpha-helix No alpha-helix No alpha-helix No alpha-helix
Genomic Organization Three exons, two introns Three exons Three exons Three exons Three exons Three exons

The N-terminal alpha-helix in hBD-6, observed in sea bass beta-defensin 1 models using hBD-6 as a template, distinguishes it from other human beta-defensins . This structural motif may influence membrane interaction or receptor binding.

Functional Roles

Antimicrobial Activity:
  • hBD-1 : Constitutively expressed; active against E. coli and Candida albicans .
  • hBD-2: Induced by bacteria (e.g., P. aeruginosa) or TNF-α; targets gram-negative bacteria .
  • hBD-3 : Broad-spectrum activity against gram-positive (e.g., S. aureus), gram-negative bacteria, and fungi; induced by IFN-γ .
  • hBD-6: Limited direct data, but homology with teleost beta-defensins suggests activity against pathogens like Aeromonas hydrophila .
Immunomodulation:
  • hBD-2/3 : Activate dendritic cells and memory T cells via CCR6, linking innate and adaptive immunity .
  • hBD-6 : Likely shares chemotactic properties via CCR6, though experimental validation is needed.

Expression Patterns

  • hBD-1 : Ubiquitous in epithelial tissues (e.g., kidney, respiratory tract) .
  • hBD-2 : Induced in inflamed epithelia (e.g., psoriasis, dacryocystitis) .
  • hBD-3 : Expressed in skin, tonsils, and mucosal surfaces; upregulated during infection .
  • hBD-6: Predominantly studied in non-human models; inferred to be expressed in intestinal crypts based on bovine EBD studies .

Regulatory Mechanisms

  • Induction :

    • hBD-2: Upregulated by NF-κB signaling via TLRs .
    • hBD-3: Induced by IFN-γ/STAT-1 and suppressed by IL-4/IL-13 via STAT-6/SOCS .
    • hBD-6: Regulatory pathways remain unclear but may involve tissue-specific promoters.
  • Copy Number Variation (CNV) :

    • The beta-defensin gene cluster (including DEFB4, DEFB103-107) shows CNV (2–7 copies) linked to mRNA levels and disease risk (e.g., COPD) . hBD-6’s inclusion in this CNV and its functional impact require further study.

Disease Associations

  • COPD : High beta-defensin CNV (≥5 copies) correlates with increased risk , but hBD-6’s specific role is unconfirmed.

Preparation Methods

Intein-Mediated Auto-Cleavage Expression in Escherichia coli

One of the most effective methods to produce recombinant this compound is through an intein-mediated expression system in E. coli BL21 (DE3), which enhances solubility and reduces host cytotoxicity.

  • Vector Construction: The mature DEFB106 gene encoding a 45-residue peptide is PCR-amplified and inserted into the pTWIN1 vector at the C-terminus of the Ssp DnaB intein. The fusion protein includes an N-terminal glycine to increase cleavage efficiency and an additional aspartate to prevent frame shifts.

  • Host and Induction: E. coli BL21 (DE3) is used as the host strain. Optimal expression is achieved by induction with 0.3 mM IPTG at 37°C, yielding highly soluble fusion protein.

  • Auto-Cleavage Conditions: The intein auto-cleavage is pH-dependent, with optimal cleavage efficiency (~80%) observed at pH 6.0–6.5 after overnight incubation at room temperature.

  • Purification: After cleavage, the peptide is purified by affinity chromatography using chitin beads, followed by size-exclusion chromatography (Superdex-75) via Fast Protein Liquid Chromatography (FPLC). The final purity reaches 95%, with a yield of 3–5 mg per liter of culture.

  • Characterization: The molecular weight confirmed by MALDI-TOF mass spectrometry matches the theoretical 5562.6 Da. Circular dichroism spectroscopy reveals a β-sheet-rich structure (~66.5%), consistent with typical β-defensin folding.

Step Details
Expression vector pTWIN1 with Ssp DnaB intein fusion
Host strain E. coli BL21 (DE3)
Induction conditions 0.3 mM IPTG, 37°C
Cleavage pH 6.0–6.5
Cleavage time >18 hours at room temperature
Purification methods Chitin affinity chromatography, FPLC size-exclusion
Yield 3–5 mg/L culture
Purity Up to 95% after FPLC
Molecular weight (MALDI) 5561.9 Da (theoretical 5562.6 Da)
Secondary structure β-sheet dominant (~66.5%) by circular dichroism

Thioredoxin A Fusion Expression in Escherichia coli

Another approach involves fusing the this compound gene with thioredoxin A (TrxA) to improve solubility and yield.

  • Gene Design: Codon-optimized synthetic genes encoding HBD6 are fused with TrxA to construct expression vectors.

  • Host and Culture: Transformed E. coli BL21 (DE3) strains are cultured in MBL medium, achieving high volumetric productivity (up to 1.57 g/L of fusion proteins).

  • Solubility: The fusion proteins are predominantly soluble (97.6%), facilitating downstream purification.

  • Purification: Cation exchange chromatography is employed to recover pure HBD6 with overall recovery around 35%.

This method provides a high yield of bioactive peptide but requires additional proteolytic cleavage steps to remove the fusion tag.

Purification Techniques

Affinity Chromatography

  • Chitin Beads: In intein-mediated systems, chitin beads bind the intein fusion protein, allowing on-column cleavage and elution of the mature peptide without exogenous proteases.

  • His-Tag Affinity: In thioredoxin fusion systems or other His-tagged constructs, nickel affinity chromatography is used. Elution gradients of imidazole (0–250 mM) are applied to separate the fusion protein and cleaved peptide.

Size-Exclusion Chromatography (FPLC)

  • Used post-affinity purification to enhance purity and homogeneity.

  • Allows separation based on molecular size, ensuring removal of aggregates or contaminants.

Ultrafiltration and Dialysis

  • Concentration of peptides is performed using ultrafiltration devices (e.g., Amicon Ultra 3K).

  • Dialysis against appropriate buffers (e.g., phosphate buffer pH 6.5–7.0) removes salts and imidazole from the sample.

Characterization and Quality Control

Comparative Summary of Preparation Methods

Feature Intein-Mediated Expression Thioredoxin Fusion Expression
Host E. coli BL21 (DE3) E. coli BL21 (DE3)
Fusion partner Ssp DnaB intein Thioredoxin A
Cleavage method pH-induced auto-cleavage (no protease needed) Proteolytic cleavage (e.g., TEV protease)
Solubility of fusion protein High Very high
Purification Chitin affinity + FPLC size-exclusion Nickel affinity + dialysis
Yield (mg/L) 3–5 High volumetric productivity (~1.57 g/L fusion protein)
Purity after final step Up to 95% High, after cleavage and purification
Structural confirmation MALDI-TOF, CD spectroscopy MALDI-TOF, immunoblotting
Advantages No exogenous protease, good homogeneity High expression level, well-established system
Disadvantages Longer cleavage time (>18h), pH sensitivity Requires protease and additional purification steps

Research Findings on Preparation Optimization

  • Expression Conditions: Optimal IPTG concentration and temperature are critical for maximizing soluble fusion protein yield; 0.3 mM IPTG at 37°C was optimal in intein systems.

  • Cleavage pH: The intein cleavage efficiency peaks at pH 6.0–6.5, differing slightly from other β-defensins, which cleave optimally at pH 5.0–6.0.

  • Yield and Purity: The intein system yields 3–5 mg/L of highly pure DEFB106, suitable for functional assays.

  • Structural Integrity: Circular dichroism confirms that the recombinant peptide adopts the expected β-sheet-rich conformation, essential for antimicrobial activity.

Q & A

Q. How should BD6 expression data be visualized to highlight tissue-specific variation?

  • Methodological Answer : Use heatmaps with hierarchical clustering (e.g., MeV software) to group tissues by BD6 expression levels. Include violin plots to show distribution in single-cell datasets (see Table 1) .

Table 1 : Example BD6 Expression Across Tissues (FPKM Values)

TissueMean FPKMSD
Small Intestine45.2±6.7
Lung12.8±3.1
Skin8.4±1.9

Source: Hypothetical data modeled on NCBI GEO dataset GSE123456

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